![molecular formula C21H21F3N2O5 B611539 t-TUCB CAS No. 948304-40-3](/img/structure/B611539.png)
t-TUCB
Overview
Description
t-TUCB (trans-4-[4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy]-benzoic acid) is a potent soluble epoxide hydrolase (sEH) inhibitor . It enhances hepatic eNOS phosphorylation and NO release . It exhibits antihypertensive and cardioprotective actions in cirrhotic rat models . It also suppresses the activation of HSCs and reduces hepatic fibrosis through inhibition of NF-κB/IκBα signaling .
Synthesis Analysis
The synthesis of t-TUCB has been performed according to established methodology as previously described in detail .
Molecular Structure Analysis
The molecular formula of t-TUCB is C21H21F3N2O5 . Its InChI code is InChI=1S/C21H21F3N2O5/c22-21(23,24)31-18-11-5-15(6-12-18)26-20(29)25-14-3-9-17(10-4-14)30-16-7-1-13(2-8-16)19(27)28/h1-2,5-8,11-12,14,17H,3-4,9-10H2,(H,27,28)(H2,25,26,29) .
Physical And Chemical Properties Analysis
t-TUCB has a molecular weight of 438.4 g/mol . Its XLogP3-AA value, which is a measure of its lipophilicity, is 4.6 . It has 3 hydrogen bond donors and 8 hydrogen bond acceptors .
Scientific Research Applications
Obesity Treatment
t-TUCB has been studied for its effects on diet-induced obesity in mice . It was found that t-TUCB, a soluble epoxide hydrolase (sEH) inhibitor, decreased serum triglycerides and increased lipid metabolic protein expression in the brown adipose tissue (BAT) of diet-induced obese mice . This suggests that t-TUCB could potentially be used in the treatment of obesity.
Metabolic Disorders
The same study also investigated the preventive effects of t-TUCB on the development of metabolic disorders . Both t-TUCB alone and in combination with 19,20-EDP or 17,18-EEQ showed significant improvement in fasting glucose, serum triglycerides, and higher core body temperature . This indicates that t-TUCB could have potential applications in the prevention and treatment of metabolic disorders.
Brown Adipogenesis
Another study found that t-TUCB promotes brown adipogenesis . The study found that t-TUCB promoted brown adipogenesis in vitro and increased protein expression of genes important for lipid metabolism in the BAT . This suggests that t-TUCB could potentially be used to promote brown adipogenesis, which could have implications for the treatment of obesity and other metabolic disorders.
Ocular Perfusion and Photoreceptor Function
UC-1728, a nitric oxide (NO)-donating phosphodiesterase type-5 inhibitor, has been found to enhance ocular perfusion and improve photoreceptor function in rabbits with endothelin-1 (ET-1)-induced ischemia/reperfusion injury of optic nerve head and retina . This suggests that UC-1728 could potentially be used in the treatment of retinopathies where enhanced neovascularization, vascular permeability, and inflammation are key pathophysiological features for disease progression .
Neurological Disorders
UC-1728 is under investigation for the treatment of neurological disorders . The study found that UC-1728 did not alter the senescence, genetic stability or in vitro tumorigenicity features of umbilical cord-derived human mesenchymal stromal cells (UC-hMSCs) . This suggests that UC-1728 could potentially be used in the treatment of neurological disorders.
Large Scale UC-hMSCs Expansion
UC-1728 has been used in a study demonstrating an efficient and simple technique for large scale UC-hMSCs expansion . The study found that harvesting of UC-hMSCs using classic and large scale methods did not alter UC-hMSCs’ senescence, genetic stability or in vitro tumorigenicity features . This suggests that UC-1728 could potentially be used in large scale UC-hMSCs expansion for therapeutic purposes.
Mechanism of Action
Target of Action
t-TUCB, also known as UC-1728, is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH) . This enzyme plays a crucial role in the metabolism of bioactive epoxy fatty acids (EpFAs), converting them into less active diols .
Mode of Action
UC-1728 interacts with sEH by binding to it and inhibiting its activity . This inhibition prevents the conversion of EpFAs into diols, thereby stabilizing the levels of EpFAs in the body .
Biochemical Pathways
The primary biochemical pathway affected by UC-1728 is the metabolism of EpFAs. By inhibiting sEH, UC-1728 prevents the breakdown of these bioactive compounds, leading to their stabilization . This can have various downstream effects, depending on the specific roles of the EpFAs .
Pharmacokinetics
It is known that the compound is potent and orally available , suggesting good bioavailability.
Result of Action
The inhibition of sEH by UC-1728 has been associated with various molecular and cellular effects. For instance, it has been shown to alleviate liver fibrosis and portal pressure in carbon tetrachloride-induced cirrhosis in rats . It also minimizes ischemia-reperfusion-induced cardiac damage in normal, hypertensive, and diabetic rats . In addition, it has been found to promote brown adipogenesis and reduce serum triglycerides in diet-induced obesity in mice .
Future Directions
t-TUCB has shown potential in the treatment of various diseases, including those of the liver . It has been found to promote brown adipogenesis and reduce serum triglycerides in diet-induced obesity . Further studies using the sEH inhibitor combined with EpFA generating diets for obesity treatment and prevention are warranted .
properties
IUPAC Name |
4-[4-[[4-(trifluoromethoxy)phenyl]carbamoylamino]cyclohexyl]oxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O5/c22-21(23,24)31-18-11-5-15(6-12-18)26-20(29)25-14-3-9-17(10-4-14)30-16-7-1-13(2-8-16)19(27)28/h1-2,5-8,11-12,14,17H,3-4,9-10H2,(H,27,28)(H2,25,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVFKCZZXOGEMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-TUCB |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.